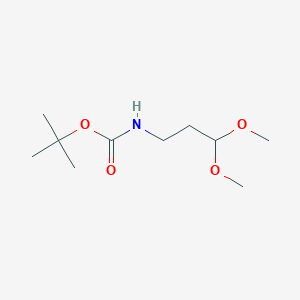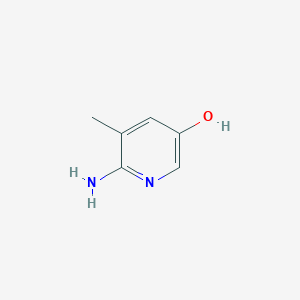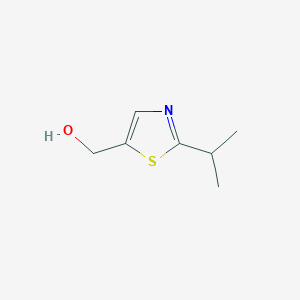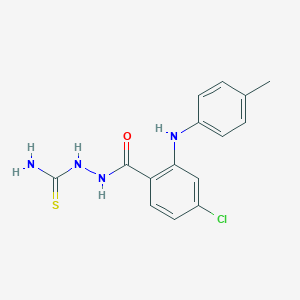
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide, also known as CMT-3, is a synthetic compound that has been studied for its potential anti-cancer properties. It belongs to the family of thiosemicarbazones, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of ribonucleotide reductase, induction of oxidative stress, and activation of p53 tumor suppressor protein. Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and play an important role in cancer cell invasion and metastasis.
Effets Biochimiques Et Physiologiques
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of various enzymes involved in cancer cell growth and metastasis. Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential anti-cancer properties, and its mechanism of action is well understood. However, there are also limitations to using Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, its efficacy in vivo may be affected by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research on Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. One area of research is to optimize its formulation to improve its solubility and bioavailability. Another area of research is to identify biomarkers that can predict the response of cancer cells to Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. In addition, further studies are needed to determine the optimal dosing and schedule of Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide for maximum efficacy and minimal toxicity. Overall, Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide shows promise as a potential anti-cancer agent, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide involves the condensation of 4-chloro-2-nitroaniline with 4-methylbenzaldehyde in the presence of sodium methoxide to produce 4-chloro-2-((4-methylphenyl)amino)benzaldehyde. The resulting aldehyde is then reacted with thiosemicarbazide in the presence of acetic acid to yield Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. The synthesis method has been optimized to yield high purity and high yield of Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide.
Applications De Recherche Scientifique
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been extensively studied for its potential anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been studied for its potential anti-inflammatory and anti-viral properties.
Propriétés
Numéro CAS |
195370-35-5 |
|---|---|
Nom du produit |
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide |
Formule moléculaire |
C15H15ClN4OS |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
[[4-chloro-2-(4-methylanilino)benzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15ClN4OS/c1-9-2-5-11(6-3-9)18-13-8-10(16)4-7-12(13)14(21)19-20-15(17)22/h2-8,18H,1H3,(H,19,21)(H3,17,20,22) |
Clé InChI |
XXZLGJOJWOLSRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Autres numéros CAS |
195370-35-5 |
Synonymes |
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethy l)hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



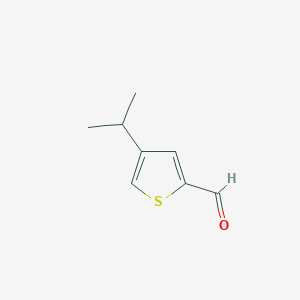
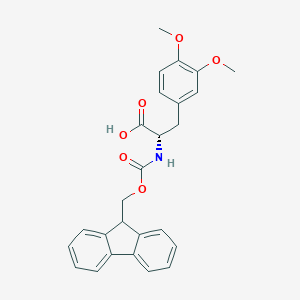
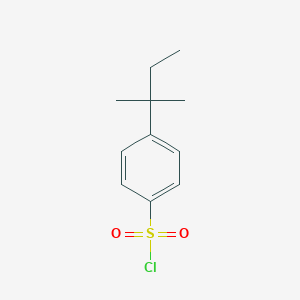
![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
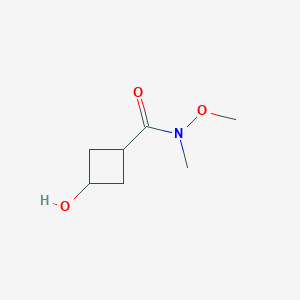
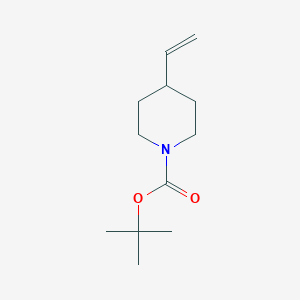
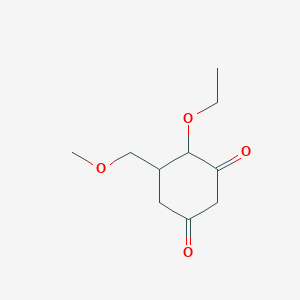
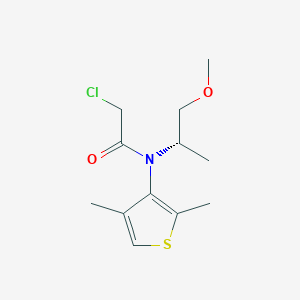
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
